molecular formula C23H23N7O B11442408 5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11442408
M. Wt: 413.5 g/mol
InChI Key: KPIXIZCCYOOMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves multiple steps, starting with the preparation of the individual heterocyclic components. For instance, the synthesis of 3,5-dimethyl-1H-pyrazole can be achieved by the cyclocondensation of hydrazine with acetylacetone . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final step involves the coupling of these heterocycles under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction could produce reduced pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: is unique due to its combination of multiple heterocyclic moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

IUPAC Name

5-[[3-(3,5-dimethylpyrazol-1-yl)-6-methylquinoxalin-2-yl]amino]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C23H23N7O/c1-13-6-8-17-18(10-13)26-22(30-15(3)11-14(2)27-30)21(25-17)24-16-7-9-19-20(12-16)29(5)23(31)28(19)4/h6-12H,1-5H3,(H,24,25)

InChI Key

KPIXIZCCYOOMPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)N3C(=CC(=N3)C)C)NC4=CC5=C(C=C4)N(C(=O)N5C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.